molecular formula C23H31N B4656232 3,6-di-tert-butyl-9-isopropyl-9H-carbazole

3,6-di-tert-butyl-9-isopropyl-9H-carbazole

Cat. No. B4656232
M. Wt: 321.5 g/mol
InChI Key: DDMHEROSCLGYBF-UHFFFAOYSA-N
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Description

3,6-di-tert-butyl-9-isopropyl-9H-carbazole (DTBIC) is a carbazole derivative that has attracted attention in scientific research due to its unique properties. DTBIC has been synthesized by various methods and has shown potential for various applications in the field of organic electronics and optoelectronics.

Mechanism of Action

3,6-di-tert-butyl-9-isopropyl-9H-carbazole acts as a hole-transporting material in OLEDs and perovskite solar cells. In DSSCs, this compound acts as a sensitizer, absorbing light and injecting electrons into the conduction band of the TiO2 electrode. The injected electrons are then transported to the counter electrode through an external circuit. In phosphorescent OLEDs, this compound acts as a host material, facilitating energy transfer from the triplet excited state of the phosphorescent emitter to the ground state.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, studies have shown that this compound is non-toxic and biocompatible, making it a potential candidate for biomedical applications such as bioimaging and drug delivery.

Advantages and Limitations for Lab Experiments

3,6-di-tert-butyl-9-isopropyl-9H-carbazole has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and compatibility with various processing techniques. However, this compound has some limitations, including its relatively high cost and limited solubility in common solvents.

Future Directions

There are several future directions for research on 3,6-di-tert-butyl-9-isopropyl-9H-carbazole. One direction is to explore its potential for biomedical applications such as bioimaging and drug delivery. Another direction is to synthesize new carbazole derivatives based on this compound with improved properties for optoelectronic applications. Moreover, there is a need for further research on the mechanism of action and biochemical and physiological effects of this compound.

Scientific Research Applications

3,6-di-tert-butyl-9-isopropyl-9H-carbazole has shown potential for various applications in the field of organic electronics and optoelectronics. It has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and perovskite solar cells. This compound has also been used as a sensitizer in dye-sensitized solar cells (DSSCs) and as a host material in phosphorescent OLEDs. Moreover, this compound has been used as a building block for the synthesis of other carbazole derivatives with improved properties.

properties

IUPAC Name

3,6-ditert-butyl-9-propan-2-ylcarbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N/c1-15(2)24-20-11-9-16(22(3,4)5)13-18(20)19-14-17(23(6,7)8)10-12-21(19)24/h9-15H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMHEROSCLGYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)C(C)(C)C)C3=C1C=CC(=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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